molecular formula C10H10N2O B273631 4-anilino-1,5-dihydro-2H-pyrrol-2-one

4-anilino-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B273631
M. Wt: 174.2 g/mol
InChI Key: MOWJANFHQZZWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-anilino-1,5-dihydro-2H-pyrrol-2-one, also known as ADP, is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a pyrrole ring and an aniline group. ADP is a versatile molecule that has been used for various applications, including in the field of medicinal chemistry, organic synthesis, and material science. In

Mechanism of Action

The mechanism of action of 4-anilino-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed that this compound acts as a DNA intercalator, which can inhibit the replication of cancer cells. This compound has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the entry of viruses into host cells, which can prevent viral infections.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. Additionally, this compound has been shown to inhibit the replication of viruses, which can prevent viral infections.

Advantages and Limitations for Lab Experiments

4-anilino-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a versatile molecule that can be used for various applications, such as in the synthesis of bioactive compounds and metal complexes. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. It is a toxic compound that should be handled with care. Additionally, this compound has limited solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 4-anilino-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to explore the use of this compound as a potential therapeutic agent for the treatment of cancer, inflammation, and viral infections. Additionally, the synthesis of novel this compound derivatives could lead to the discovery of new bioactive compounds. Another potential direction is to explore the use of this compound as a ligand for the synthesis of metal complexes, which could have applications in catalysis and material science. Finally, the development of new synthetic methods for the synthesis of this compound could lead to improved yields and purity.
Conclusion:
In conclusion, this compound is a versatile molecule that has gained significant attention in scientific research. It has been shown to have potential therapeutic applications, as well as applications in organic synthesis and material science. The synthesis of this compound is a multi-step process that involves the reaction of aniline with maleic anhydride. The mechanism of action of this compound is not fully understood, but it has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including the exploration of its potential therapeutic applications and the development of new synthetic methods.

Synthesis Methods

The synthesis of 4-anilino-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that involves the reaction of aniline with maleic anhydride. The reaction yields a dienamine intermediate, which undergoes a cyclization reaction to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent used. The purity of this compound can be determined using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-anilino-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been used as a precursor for the synthesis of various bioactive compounds, such as indole derivatives and pyrrolidine analogs. This compound has also been used as a ligand for the synthesis of metal complexes, which can be used for catalytic reactions.

properties

IUPAC Name

3-anilino-1,2-dihydropyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-6-9(7-11-10)12-8-4-2-1-3-5-8/h1-6,12H,7H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWJANFHQZZWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)N1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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